molecular formula C15H26N2O2 B6631178 N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide

N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide

Cat. No.: B6631178
M. Wt: 266.38 g/mol
InChI Key: TXOMNAAWXOLHGX-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide is a complex organic compound characterized by its unique cyclopentyl and cyclopenta[c]pyrrol structures. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-10(15(19)16-12-4-2-3-5-12)17-8-11-6-7-14(18)13(11)9-17/h10-14,18H,2-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOMNAAWXOLHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2CC3CCC(C3C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Cyclopenta[c]pyrrol Core: This step often involves the cyclization of a suitable precursor, such as a substituted cyclopentane derivative, under acidic or basic conditions to form the cyclopenta[c]pyrrol ring.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position can be achieved through selective oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Amidation: The final step involves the coupling of the cyclopentylamine with the hydroxylated cyclopenta[c]pyrrol intermediate using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the conditions and reagents used.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group, to form various ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly used.

    Reduction: LiAlH4 or NaBH4 (sodium borohydride) are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH (sodium hydride) are used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, thereby modulating their activity and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)acetamide
  • N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)butanamide

Uniqueness

Compared to similar compounds, N-cyclopentyl-2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propanamide may exhibit unique biological activities due to its specific structural features. The presence of the cyclopentyl group and the hydroxylated cyclopenta[c]pyrrol core can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for further research and development.

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